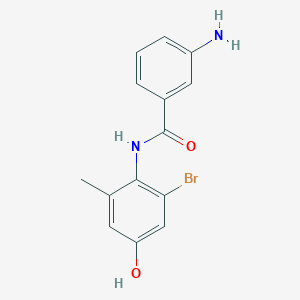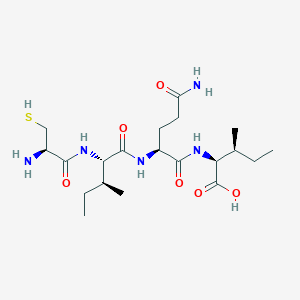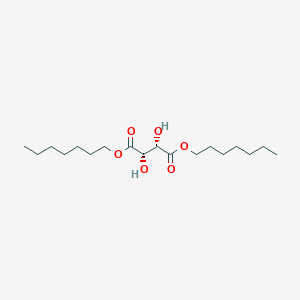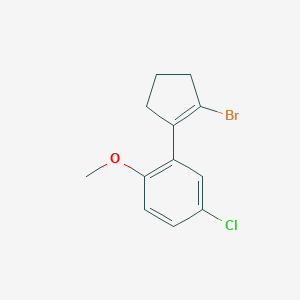
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide is a chemical compound with the molecular formula C₁₄H₁₃BrN₂O₂ and a molecular weight of 321.169 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a methyl group attached to a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide typically involves the acylation of 3-amino-4-methylphenyl with benzoic anhydride in the presence of a suitable catalyst . The reaction conditions include maintaining a controlled temperature and using solvents like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve continuous flow microreactor systems to optimize yield and reaction efficiency .
Analyse Des Réactions Chimiques
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as an intermediate in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and hydroxyl groups allows it to form hydrogen bonds and interact with active sites on proteins, thereby modulating their activity. The bromine atom may also participate in halogen bonding, further influencing the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 3-Amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide include:
N-(4-methylphenyl)benzamide: Lacks the bromine and hydroxyl groups, resulting in different chemical reactivity and biological activity.
N-(4-fluorophenyl)-3-bromo-benzamide: Contains a fluorine atom instead of a hydroxyl group, which affects its electronic properties and interactions with biological targets.
2-bromo-N-(4-chlorophenyl)-N-hydroxybenzamide: Features a chlorine atom and an additional hydroxyl group, leading to distinct chemical and biological behaviors.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and potential biological activities.
Propriétés
Numéro CAS |
917924-06-2 |
|---|---|
Formule moléculaire |
C14H13BrN2O2 |
Poids moléculaire |
321.17 g/mol |
Nom IUPAC |
3-amino-N-(2-bromo-4-hydroxy-6-methylphenyl)benzamide |
InChI |
InChI=1S/C14H13BrN2O2/c1-8-5-11(18)7-12(15)13(8)17-14(19)9-3-2-4-10(16)6-9/h2-7,18H,16H2,1H3,(H,17,19) |
Clé InChI |
SCSIPIKAEKCKKX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1NC(=O)C2=CC(=CC=C2)N)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-2-{4-[4-(Tributylstannyl)phenyl]piperidin-1-yl}cyclohexan-1-ol](/img/structure/B14183930.png)
![[(4-Phenylbut-3-yn-2-yl)oxy]acetic acid](/img/structure/B14183932.png)
![N-[2-(Benzyloxy)ethyl]-3-nitropyridin-4-amine](/img/structure/B14183936.png)

![4-[(E)-(Phenylimino)methyl]phenyl prop-2-enoate](/img/structure/B14183944.png)

![2',2'-Dimethylspiro[3,6-dioxabicyclo[3.1.0]hexane-2,5'-[1,3]dioxane]](/img/structure/B14183950.png)
![2-Amino-5-{[(6-bromo-5-methylpyridin-2-yl)amino]methyl}phenol](/img/structure/B14183953.png)


![N-{4-[2-(2-Phenyl-3H-indol-3-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14183984.png)
![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
